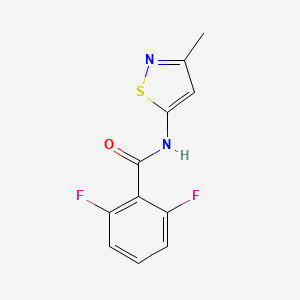

2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

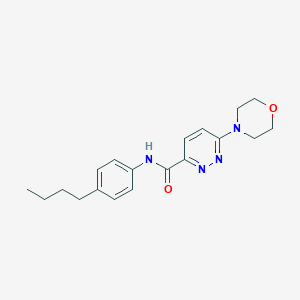

“2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide” is a chemical compound with the molecular formula C11H8F2N2OS and a molecular weight of 254.25. It is related to 2,6-difluorobenzamide, which is a major degradation product of diflubenzuron .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, 2,6-difluorobenzamide has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . The structures of these compounds were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Scientific Research Applications

Antimicrobial Activity

Compounds related to "2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide" have demonstrated significant antimicrobial properties. For instance, fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) exhibited high activity against fungi and Gram-positive microorganisms. This highlights the potential of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Chemical Properties

Several studies have explored the synthesis and chemical behavior of fluorinated benzamides. For example, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from N-benzoyl β,β-difluoroenamides demonstrates the unique reactivity of fluorinated compounds, potentially useful in heterocyclic chemistry and drug development (Meiresonne et al., 2015).

Imaging Applications

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), showing promise for diagnostic applications in oncology (Tu et al., 2007).

Novel Applications in Material Science

N-(Thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and non-covalent interactions on gelation. This research opens pathways to new materials with potential applications in biomedicine and nanotechnology (Yadav & Ballabh, 2020).

Advanced Synthesis Techniques

Microwave-induced synthesis methods have been developed for fluorobenzamides containing thiazole and thiazolidine, highlighting the efficiency of modern synthesis techniques in producing compounds with enhanced antimicrobial activity (Desai et al., 2013).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

One of the thiazole derivatives, voreloxin, is known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This might provide some insight into the possible mode of action of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide.

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

As mentioned earlier, thiazole derivatives can cause a variety of effects, including dna double-strand breaks and cell death .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive, and it has been used as a significant synthon for the production of a wide range of new chemical compounds .

Molecular Mechanism

Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a range of effects over time .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a range of effects at different dosages .

Metabolic Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with a range of enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with a range of transporters and binding proteins .

Subcellular Localization

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

properties

IUPAC Name |

2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c1-6-5-9(17-15-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXSTTJKDVTBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B2680491.png)

![2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2680495.png)

![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)

![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)

![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)